molecular formula C17H14N8O B2826255 2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380186-55-8

2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2826255
CAS No.: 2380186-55-8
M. Wt: 346.354
InChI Key: ARUOBQXEUHWVKO-UHFFFAOYSA-N
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Description

2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of purine, azetidine, pyridine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions The process begins with the preparation of the azetidine ring, which is then functionalized with a purine derivativeThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(9H-purin-6-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(7H-purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c26-14-2-1-13(11-3-5-18-6-4-11)23-25(14)12-7-24(8-12)17-15-16(20-9-19-15)21-10-22-17/h1-6,9-10,12H,7-8H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUOBQXEUHWVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2NC=N3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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